molecular formula C11H18N4 B13669680 2-(1-piperazinyl)-5-propylPyrimidine

2-(1-piperazinyl)-5-propylPyrimidine

Cat. No.: B13669680
M. Wt: 206.29 g/mol
InChI Key: NIEMXEGZIKRNLY-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)-5-propylPyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and pyrimidine rings in its structure makes it a versatile scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperazinyl)-5-propylPyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions to form the desired piperazine ring . Another method includes the use of the Ugi reaction, which is a multicomponent reaction that can efficiently construct the piperazine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)-5-propylPyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Piperazinyl)-5-propylPyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-piperazinyl)-5-propylPyrimidine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities . Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Piperazinyl)-5-propylPyrimidine is unique due to the presence of both the piperazine and pyrimidine rings, which confer distinct chemical and biological properties. The propyl group further enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-piperazin-1-yl-5-propylpyrimidine

InChI

InChI=1S/C11H18N4/c1-2-3-10-8-13-11(14-9-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3

InChI Key

NIEMXEGZIKRNLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)N2CCNCC2

Origin of Product

United States

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